(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione
Description
Properties
IUPAC Name |
(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF4N4O3/c1-31(2)11-10-21(33)17(12-16-18(24)4-3-5-19(16)25)22(34)20-13-32(30-29-20)14-6-8-15(9-7-14)35-23(26,27)28/h3-11,13,17H,12H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUYKWNKPIDRLX-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the pent-4-ene-1,3-dione backbone: This step involves the use of appropriate diketone precursors and may require specific catalysts to ensure the correct configuration.
Substitution reactions: The chloro, fluoro, and trifluoromethoxy groups are introduced through nucleophilic substitution reactions using corresponding halogenated reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds similar to (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione exhibit significant antibacterial properties. For instance, derivatives of chalcones have shown promising results against various bacterial strains, suggesting that this compound may also possess similar efficacy due to structural similarities.
Case Study:
A study evaluated the antibacterial potential of chalcone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced their activity significantly, paving the way for further exploration of related compounds like the one .
Anticancer Properties
The compound's structure suggests potential interactions with various biological targets involved in cancer progression. Preliminary investigations into similar compounds have shown that they can inhibit cell proliferation in several cancer cell lines.
Case Study:
Research focused on triazole-containing compounds has demonstrated their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell survival. The incorporation of a trifluoromethoxy group is believed to enhance lipophilicity and cellular uptake, which may contribute to increased anticancer activity .
Mechanism of Action
The mechanism of action of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares key structural and functional features with several classes of triazole-containing molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
The dimethylamino group contrasts with sulfur-containing analogs (e.g., thiazolo-triazolone in ), which may alter electronic properties or interaction with biological targets .
Synthesis Pathways: Triazole rings in the target compound likely arise from CuAAC click chemistry, a robust method for generating heterocycles . This differs from sodium ethoxide-mediated alkylation in or thiocarbonohydrazide crystallization in .
The pent-4-ene-1,3-dione backbone may confer reactivity akin to α,β-unsaturated ketones, which are known to interact with cellular nucleophiles, hinting at possible anticancer or antimicrobial activity .
Comparative Limitations :
- Unlike natural compounds inducing ferroptosis (), the target compound’s synthetic nature and triazole core suggest a different mechanistic pathway, likely targeting enzyme systems (e.g., cytochrome P450 in fungi) .
Biological Activity
The compound (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}pent-4-ene-1,3-dione is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is . It contains several functional groups that may contribute to its biological activity, including a triazole moiety, dimethylamino group, and chlorinated phenyl ring. The presence of these groups is significant for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 365.83 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not specified |
Anticancer Activity
Recent research has indicated that this compound exhibits notable anticancer properties . For instance, studies have shown that it can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
In vitro studies demonstrated that the compound effectively increases acetyl-histone H3 levels, suggesting an enhancement of transcriptional activity associated with tumor suppression . Additionally, xenograft models have revealed promising in vivo antitumor efficacy, particularly in immune-competent mice .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary results indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus. The structure-activity relationship (SAR) suggests that modifications to the phenyl rings can enhance or diminish this activity .
Neuroprotective Effects
Emerging data suggest potential neuroprotective effects of this compound. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating a possible therapeutic role in conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
In a study involving human myelodysplastic syndrome (SKM-1) cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell viability. The study highlighted its ability to induce G1 phase arrest and apoptosis through HDAC inhibition .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the compound's ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) was determined against various strains, showing effective inhibition at concentrations lower than traditional antibiotics .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity, given its complex heterocyclic and trifluoromethoxy substituents?
- Methodological Answer : Employ a stepwise approach:
- Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the 1,2,3-triazole core, as demonstrated in similar triazole-containing compounds .
- Introduce the trifluoromethoxy group via nucleophilic aromatic substitution under anhydrous conditions to avoid hydrolysis .
- Monitor reaction progress using HPLC with UV detection (λ = 254 nm) and confirm purity via elemental analysis (CHNS) and high-resolution mass spectrometry (HRMS) .
- Optimize solvent systems (e.g., DMF or THF) and temperature gradients to mitigate steric hindrance from the dimethylamino and chlorofluorophenyl groups .
Q. What spectroscopic techniques are critical for characterizing the stereochemistry and electronic properties of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions and assess electronic effects from the trifluoromethoxy group. NOESY can resolve stereochemical ambiguities in the (4E)-pent-4-ene backbone .
- XRD : Single-crystal X-ray diffraction is essential for unambiguous confirmation of the (4E)-configuration and triazole orientation. Reference CCDC deposition protocols for data archiving .
- IR Spectroscopy : Identify carbonyl (1,3-dione) and C-F stretching vibrations (1050–1250 cm) to validate functional groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Store samples in buffers (pH 3–9) at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., cleavage of the trifluoromethoxy group) .
- Use thermal gravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify polymorphic transitions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as enzymes or receptors?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions influenced by the dimethylamino and chlorofluorophenyl groups .
- Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize the trifluoromethoxy group’s torsional angles using crystallographic data from analogous structures .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Q. How can contradictory data on the compound’s metabolic pathways be resolved?
- Methodological Answer :
- Combine in vitro microsomal assays (human liver microsomes) with LC-HRMS/MS to identify phase I/II metabolites. Compare results across species (e.g., rat vs. human) to address interspecies variability .
- Use isotopic labeling (e.g., -tagged dimethylamino group) to trace metabolic fate and quantify reactive intermediates .
- Apply QSAR models to correlate substituent electronegativity (e.g., Cl, F) with metabolic clearance rates, adjusting for discrepancies in published datasets .
Q. What experimental designs are suitable for probing the compound’s mechanism of action in cellular systems?
- Methodological Answer :
- Employ CRISPR-Cas9 knockout libraries to identify gene targets. Prioritize pathways linked to the triazole moiety’s known bioactivity (e.g., antifungal or anticancer targets) .
- Use fluorescence polarization assays to measure disruption of protein-protein interactions, leveraging the compound’s conjugated dienone system as a fluorophore quencher .
- Perform transcriptomic profiling (RNA-seq) on treated vs. untreated cells to map downstream signaling effects, focusing on oxidative stress markers influenced by the trifluoromethoxy group .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for analogous triazole derivatives?
- Methodological Answer :
- Replicate procedures from peer-reviewed studies (e.g., ) while controlling for variables like catalyst purity (CuI vs. CuBr), azide stoichiometry, and inert atmosphere integrity.
- Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) and optimize conditions systematically .
- Cross-validate yields with independent techniques (e.g., -NMR integration vs. HPLC area-under-curve) to rule out analytical bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
